molecular formula C14H19NO B3245113 (1R,9R,13R)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol CAS No. 16603-67-1

(1R,9R,13R)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

Cat. No.: B3245113
CAS No.: 16603-67-1
M. Wt: 217.31 g/mol
InChI Key: DXESFJJJWBHLJX-CUOATXAZSA-N
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Description

The compound (1R,9R,13R)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol (CAS: 359-83-1), commonly known as (+)-pentazocine, is a synthetic opioid and a benzomorphan derivative. It acts as a Sigma-1 receptor (Sigmar1) agonist with mixed opioid receptor activity, contributing to its analgesic and neuroprotective effects .

Properties

IUPAC Name

(1R,9R,13R)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-9-13-7-10-3-4-11(16)8-12(10)14(9,2)5-6-15-13/h3-4,8-9,13,15-16H,5-7H2,1-2H3/t9-,13+,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXESFJJJWBHLJX-CUOATXAZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3=C(C1(CCN2)C)C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2)C)C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,9R,13R)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol typically involves multiple steps, including cyclization and functional group transformations. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(1R,9R,13R)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, (1R,9R,13R)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, making it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to modulate biological pathways can be harnessed for developing new drugs.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1R,9R,13R)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Structure/Substituents Molecular Formula Key Targets CAS/ChEMBL ID Pharmacological Role
(1R,9R,13R)-1,13-Dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[...]-4-ol
(+)-Pentazocine
3-methylbut-2-enyl substituent C₁₉H₂₇NO Sigma-1 receptor, opioid receptors 359-83-1 Mixed Sigma-1 agonist/opioid partial agonist
(1R,9R,13R)-1,13-Dimethyl-10-prop-2-enyl-10-azatricyclo[...]-4-ol
(+)-SKF-10047 (Alazocine)
Prop-2-enyl substituent C₁₈H₂₅NO Sigma-1 receptor 14198-28-8 Sigma-1 agonist
(-)-Metazocine 1,10,13-trimethyl substitution C₁₅H₂₁NO Opioid receptors CHEMBL5849 Opioid receptor agonist
PRE-084 Morpholin-4-ylethyl carboxylate substituent C₁₉H₂₅NO₃ Sigma-1 receptor CHEMBL163050 Selective Sigma-1 agonist
BD-1047 Dichlorophenyl-ethyl-trimethylamine substituent C₁₃H₂₀Cl₂N₂ Sigma-1 receptor CHEMBL279588 Sigma-1 antagonist
N-cyclopropylmethyl derivative
(Complex benzomorphan analog)
Cyclopropane-carboxamide extension C₃₇H₅₄N₄O₃ Delta-opioid receptor BDBM50091007 Opioid receptor modulator

Key Differences in Structure and Activity

a) Substituent Effects on Sigma-1 Receptor Affinity
  • (+)-Pentazocine (3-methylbut-2-enyl) exhibits higher Sigma-1 affinity compared to Alazocine (prop-2-enyl), suggesting bulkier substituents enhance receptor binding .
  • PRE-084 , lacking the tricyclic framework, achieves Sigma-1 selectivity via its morpholine-carboxylate group, but with lower analgesic potency than benzomorphans .
b) Stereochemical Specificity
  • The (1R,9R,13R) configuration in (+)-pentazocine is essential for activity; enantiomers (e.g., 1S,9S,13S in ) show reduced Sigma-1 binding .
c) Opioid vs. Sigma-1 Selectivity
  • (-)-Metazocine lacks the 10-azatricyclo substituent, shifting its activity toward opioid receptors rather than Sigma-1 .
  • BD-1047 antagonizes Sigma-1 receptors, contrasting with the agonist profile of (+)-pentazocine .
d) Pharmacokinetic Properties
  • (+)-Pentazocine has a higher molecular weight (285.43 g/mol) and logP (~1.8) than PRE-084 (301.43 g/mol, logP ~2.5), influencing blood-brain barrier permeability .

Biological Activity

(1R,9R,13R)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. Its structure suggests a complex interaction with various biological targets, making it a subject for research in medicinal chemistry.

  • IUPAC Name : (1R,9R,13R)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
  • Molecular Formula : C₁₄H₁₉NO
  • Molecular Weight : 219.31 g/mol
  • SMILES Notation : CC1[C@H]2Cc3ccc(NC=O)cc3[C@]1(C)CCN2CC1CC1

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its interaction with receptors and enzymes.

Receptor Binding Affinity

One significant aspect of its biological activity is its binding affinity to the kappa-type opioid receptor (KOR). The compound exhibits a binding affinity (Ki) of approximately 0.490 nM towards the KOR using [3H]U69,593 as a radioligand. This indicates a strong interaction with this receptor type, which is involved in pain modulation and other physiological processes .

The mechanism by which this compound exerts its effects involves:

  • Opioid Receptor Modulation : By binding to KORs, the compound may influence pain pathways and potentially exhibit analgesic properties.
  • Neurotransmitter Release : Its interaction with opioid receptors could modulate the release of neurotransmitters such as dopamine and serotonin.

Study 1: Opioid Receptor Interaction

A study conducted at Rensselaer Polytechnic Institute evaluated the binding affinity of various compounds to KORs. The results indicated that this compound demonstrated significant receptor affinity comparable to known opioid ligands .

Study 2: Pharmacological Effects

Research published in various pharmacological journals has highlighted the potential therapeutic applications of this compound in treating conditions related to pain and mood disorders due to its opioid receptor activity.

Data Summary Table

Property Value
IUPAC Name(1R,9R,13R)-...
Molecular FormulaC₁₄H₁₉NO
Molecular Weight219.31 g/mol
Ki (Kappa-type Opioid Receptor)0.490 nM
MechanismOpioid receptor modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,9R,13R)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
Reactant of Route 2
(1R,9R,13R)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

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